1-((4,4-Difluorocyclohexyl)methyl)piperidine-4-carbonitrile 1-((4,4-Difluorocyclohexyl)methyl)piperidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13604556
InChI: InChI=1S/C13H20F2N2/c14-13(15)5-1-12(2-6-13)10-17-7-3-11(9-16)4-8-17/h11-12H,1-8,10H2
SMILES: C1CC(CCC1CN2CCC(CC2)C#N)(F)F
Molecular Formula: C13H20F2N2
Molecular Weight: 242.31 g/mol

1-((4,4-Difluorocyclohexyl)methyl)piperidine-4-carbonitrile

CAS No.:

Cat. No.: VC13604556

Molecular Formula: C13H20F2N2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

1-((4,4-Difluorocyclohexyl)methyl)piperidine-4-carbonitrile -

Specification

Molecular Formula C13H20F2N2
Molecular Weight 242.31 g/mol
IUPAC Name 1-[(4,4-difluorocyclohexyl)methyl]piperidine-4-carbonitrile
Standard InChI InChI=1S/C13H20F2N2/c14-13(15)5-1-12(2-6-13)10-17-7-3-11(9-16)4-8-17/h11-12H,1-8,10H2
Standard InChI Key VLKSEZHKIYUOKX-UHFFFAOYSA-N
SMILES C1CC(CCC1CN2CCC(CC2)C#N)(F)F
Canonical SMILES C1CC(CCC1CN2CCC(CC2)C#N)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Properties

PropertyValue
Molecular FormulaC13H20F2N2\text{C}_{13}\text{H}_{20}\text{F}_2\text{N}_2
Molecular Weight242.31 g/mol
CAS NumberNot explicitly listed
Key Functional GroupsPiperidine, Carbonitrile, Difluorocyclohexyl

The compound’s piperidine ring provides a rigid scaffold, while the carbonitrile group (CN-\text{C}\equiv\text{N}) acts as a hydrogen bond acceptor. The 4,4-difluorocyclohexylmethyl group introduces steric bulk and lipophilicity, critical for membrane permeability and target engagement . Fluorine atoms at the cyclohexyl 4-position reduce metabolic degradation and improve pharmacokinetic properties .

Synthesis and Reaction Pathways

General Synthesis Strategy

The synthesis involves:

  • Piperidine Core Formation: Typically via cyclization of appropriate amines or reductive amination.

  • Carbonitrile Introduction: Achieved through nucleophilic substitution or cyanation reactions.

  • Difluorocyclohexylmethyl Attachment: Alkylation or coupling reactions using 4,4-difluorocyclohexylmethanol or halides .

Modern techniques like continuous flow chemistry are employed to optimize yield and scalability.

Key Reaction Example

A hypothetical synthesis route:

  • Step 1: Piperidine-4-carbonitrile is alkylated with 4,4-difluorocyclohexylmethyl bromide under basic conditions.

  • Step 2: Purification via column chromatography or crystallization .

Biological and Pharmacological Applications

Antiviral Research

The compound’s difluorocyclohexyl group has been studied in SARS-CoV-2 3CL protease inhibitors. X-ray crystallography shows this group occupies the enzyme’s hydrophobic S4 subsite, enhancing binding affinity (IC50\text{IC}_{50} values in nanomolar range) .

Enzyme Inhibition

  • Protease Targets: The carbonitrile group interacts with catalytic residues (e.g., Cys-His dyad), while the fluorinated cyclohexyl moiety stabilizes hydrophobic interactions .

  • Structural Insights: Comparative studies with analogs (e.g., 4,4-dimethylcyclohexyl derivatives) reveal that fluorine substitution improves target selectivity .

Medicinal Chemistry

  • Lipophilicity Optimization: LogP values are enhanced by ~0.5–1.0 units compared to non-fluorinated analogs, aiding blood-brain barrier penetration .

  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life in vivo .

Research Advancements and Challenges

Recent Studies

  • Protease Inhibitor Design: Derivatives of this compound showed 4-fold higher potency against SARS-CoV-2 3CLpro compared to early-generation inhibitors .

  • Structural Modifications: Deuteration of adjacent carbons improved pharmacokinetics without sacrificing activity .

Limitations

  • Synthetic Complexity: Multi-step synthesis and purification challenges limit large-scale production.

  • Toxicity Data: Limited information on off-target effects or long-term safety.

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